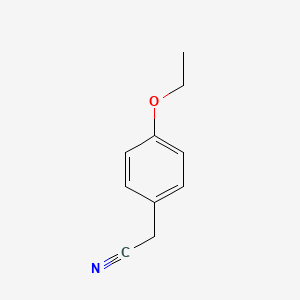

4-Ethoxyphenylacetonitrile

Description

Contextualizing 4-Ethoxyphenylacetonitrile within Aromatic Nitriles and Related Compounds

This compound is an aromatic nitrile, a class of organic compounds characterized by a nitrile functional group (-C≡N) attached to an aromatic ring. This structural combination imparts unique chemical properties and reactivity, making aromatic nitriles valuable in various chemical syntheses. fiveable.me The nitrile group is strongly electron-withdrawing, which influences the electronic properties and reactivity of the aromatic ring. fiveable.menih.gov This feature allows for a diverse range of chemical transformations. fiveable.me

Aromatic nitriles, including this compound, are frequently utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other significant organic molecules. fiveable.me The presence of both the aromatic system and the nitrile group enables various reactions, such as electrophilic aromatic substitution and nucleophilic addition-elimination reactions. fiveable.me In medicinal chemistry, the nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, meaning it can replace these groups in a molecule without significantly altering its biological activity. nih.gov This substitution can enhance a compound's metabolic stability and binding affinity to target proteins. nih.govrsc.org

The largest class of nitrile-containing pharmaceuticals consists of an aromatic core with a nitrile substituent. nih.gov In many of these drugs, the nitrile group engages in polar interactions or helps to optimize π-π stacking interactions with the target protein. nih.govnih.gov Specifically, para-substituted aryl nitriles are common as the strong inductive effect of the nitrile group can make the aromatic ring less susceptible to oxidative metabolism. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6775-77-5 lookchem.com |

| Molecular Formula | C₁₀H₁₁NO lookchem.com |

| Molecular Weight | 161.20 g/mol lookchem.com |

| Boiling Point | 282.4°C at 760 mmHg lookchem.com |

| Melting Point | 44°C lookchem.com |

| Density | 1.032 g/cm³ lookchem.com |

| Refractive Index | 1.514 lookchem.com |

This table contains interactive data. Users can sort and filter the information as needed.

Historical Overview of Significant Research Contributions Involving this compound

Historically, research involving this compound has been closely linked to the synthesis of more complex molecules, particularly in the field of medicinal chemistry. One of the early and notable applications of this compound was as a key intermediate in the synthesis of etonitazene, a potent benzimidazole (B57391) opioid analgesic first reported in the late 1950s by researchers at CIBA (now Novartis). wikipedia.org The conventional synthesis of etonitazene involved the reaction of 2-(4-Ethoxyphenyl)-acetimidic acid ethyl ester, which was prepared from this compound. wikipedia.org However, this method proved inconvenient for large-scale synthesis due to the instability of the imino ether intermediate. wikipedia.orgscribd.com

In the mid-1970s, a more efficient synthesis of etonitazene was developed to overcome the limitations of the original method. scribd.com This highlights the long-standing importance of this compound as a building block in the creation of complex pharmaceutical agents. Further research has explored its use in the preparation of various phenylacetonitrile (B145931) derivatives. For instance, patents from the mid-20th century describe processes for preparing phenylacetonitriles, including dialkoxy phenylacetonitriles, which are precursors to compounds like papaverine (B1678415) and its analogs, known for their antispasmodic properties. googleapis.comgoogle.com These early studies laid the groundwork for the use of this compound and related compounds in industrial chemical manufacturing.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound continues to expand, driven by its utility as a versatile chemical intermediate. A significant area of focus remains in medicinal chemistry, where it serves as a precursor for the synthesis of novel therapeutic agents. For example, it has been used in the development of pyrazolo[1,5-a]pyrimidinyl derivatives that act as corticotropin-releasing factor (CRF) receptor antagonists, which have potential applications in treating a variety of stress-related disorders. google.comgoogle.com

Emerging trends also point towards its application in materials science, leveraging the electronic properties of the nitrile group. Research into derivatives of this compound has indicated interesting electrochemical behaviors, suggesting potential for their use in the development of organic electronic materials, such as those for organic photovoltaics or sensors.

Furthermore, recent studies have identified this compound in natural sources. For instance, it has been detected as a compound in the methanolic extract of Moringa oleifera seed oil and in the fruit of Bauhinia recemosa. mdpi.comresearchgate.net It has also been identified among the hydrophilic volatile compounds in various organs of the Ilex cornuta plant. researchopenworld.com These findings open up new avenues for research into the biosynthesis and ecological roles of this compound in plants.

Interdisciplinary Significance of this compound Research

The study of this compound holds significance across multiple scientific disciplines. Its foundational role in organic synthesis makes it a compound of interest for chemists developing new synthetic methodologies and creating libraries of novel molecules for drug discovery.

In medicinal chemistry , its importance as a precursor to a wide range of biologically active compounds is well-established. nih.govnih.gov The ability of the nitrile group to act as a bioisostere for other functional groups allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govrsc.org

In pharmacology , the derivatives of this compound are studied to understand their mechanisms of action and potential therapeutic effects. For example, etonitazene, synthesized from this precursor, is used in animal models for addiction studies. wikipedia.org

The identification of this compound in various plant species brings it into the realm of natural product chemistry and plant science . mdpi.comresearchgate.netresearchopenworld.com Researchers in these fields are interested in understanding its natural occurrence, biosynthetic pathways, and potential ecological functions, such as defense or communication. researchgate.net

Finally, in materials science , the electronic properties imparted by the nitrile and ethoxy-substituted phenyl groups make it a candidate for investigation in the design of new organic materials with specific optical or electronic functionalities.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXBQWKKJUWNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6775-77-5 | |

| Record name | 6775-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Ethoxyphenylacetonitrile

Established Synthetic Pathways for 4-Ethoxyphenylacetonitrile

Several methodologies have been established for the synthesis of this compound, each with distinct advantages and applications. These routes primarily involve the formation of the crucial benzyl (B1604629) cyanide structure from appropriately substituted precursors.

Reaction of 4-Ethoxybenzyl Chloride with Sodium Cyanide

A primary and widely utilized method for synthesizing this compound is the nucleophilic substitution of 4-ethoxybenzyl chloride with sodium cyanide. This reaction is analogous to the general synthesis of benzyl cyanides from benzyl halides. google.comchemicalbook.com The benzylic carbon in 4-ethoxybenzyl chloride is electrophilic and susceptible to attack by the cyanide nucleophile (CN⁻) provided by sodium cyanide. askfilo.com

The reaction is typically carried out in a solvent system that can facilitate the dissolution of both the organic substrate and the inorganic cyanide salt. Common solvent systems include aqueous ethanol (B145695) or acetone (B3395972). google.comorgsyn.org The use of a polar aprotic solvent like acetone can be advantageous as it helps to minimize the hydrolysis of the reactive benzyl chloride to the corresponding alcohol and can also reduce the formation of isonitrile byproducts. orgsyn.org

To enhance reaction rates and yields, phase-transfer catalysts (PTCs) are often employed, especially in two-phase liquid systems. google.comgoogle.com Catalysts such as quaternary ammonium (B1175870) salts (e.g., Tetrabutylammonium bromide) or N,N-dialkyl cyclohexylamines facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. google.comgoogle.com This catalytic approach can lead to excellent product yields without the need for an excess of cyanide. google.com The reaction temperature is controlled, often with initial heating to dissolve the sodium cyanide, followed by the controlled addition of the benzyl chloride. google.com

Table 1: Reaction Parameters for the Synthesis of Phenylacetonitriles from Benzyl Halides

| Parameter | Details |

|---|---|

| Reactants | Benzyl Halide (e.g., 4-Ethoxybenzyl Chloride), Alkali Metal Cyanide (e.g., Sodium Cyanide) |

| Solvents | Aqueous alcohol mixtures, Acetone, Water-immiscible solvents (e.g., Toluene, Monochlorobenzene) orgsyn.orggoogle.com |

| Catalysts | Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide), N,N-dialkyl cyclohexylamines google.comgoogle.com |

| Conditions | Heating under reflux, controlled temperature (e.g., 55-70°C) google.com |

| Workup | Filtration to remove inorganic salts, solvent removal, extraction, and distillation of the product |

Synthesis via Imino Ether Intermediates

An alternative pathway to derivatives of this compound involves the use of imino ether (or imidate) intermediates. This method, often based on the Pinner reaction, starts with the nitrile and proceeds through the formation of an imidate salt.

The synthesis of 2-(4-ethoxyphenyl)-acetimidic acid ethyl ester hydrochloride is achieved by treating this compound with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride (HCl). This reaction converts the nitrile into the corresponding imino ether hydrochloride salt. The process involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, followed by the nucleophilic attack of the alcohol.

Conventional imino ether synthesis, such as the Pinner reaction, faces several challenges. The reaction conditions are typically harsh, requiring anhydrous conditions and strong acids, which can be incompatible with sensitive functional groups. The reaction of primary amines with acetals like N,N-dimethylacetamide dimethyl acetal (B89532) can yield a mixture of the desired acetamidine (B91507) and an imidate ester byproduct. youtube.com The distribution of these products is influenced by factors such as temperature, solvent, and the structure of the primary amine. youtube.com To overcome these limitations, alternative approaches have been developed. For instance, performing the reaction in the presence of excess dimethylamine (B145610) can suppress the formation of the imidate ester, leading to the acetamidine as the exclusive product. youtube.com Other modern methods for imidate synthesis include the reaction of nitriles with trihaloethanols in the presence of HCl to form 2,2,2-trifluoro- and trichloroethyl imidates under mild conditions. vedantu.com

Alternative Synthetic Routes from p-Bromophenylethyl Ether

This compound can also be synthesized from precursors like p-bromophenylethyl ether. This approach requires the introduction of a cyano group onto the aromatic ring or at the benzylic position. A common strategy for aryl nitriles is the palladium-catalyzed cyanation of aryl halides. This involves the reaction of an aryl bromide, such as p-bromophenylethyl ether, with a cyanide source in the presence of a palladium catalyst. However, a more direct route to this compound would involve the cyanation of a benzylic halide. For instance, if p-bromophenylethyl ether were converted to 4-bromo-1-(chloromethyl)benzene, a subsequent reaction with sodium cyanide would selectively substitute the benzylic chloride over the aryl bromide, yielding 4-bromobenzyl cyanide. doubtnut.comdoubtnut.com More advanced methods involve the nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide, which offers a robust protocol for synthesizing a variety of nitriles. nih.gov

Derivatization Strategies and Functional Group Transformations of this compound

The nitrile group and the adjacent active methylene (B1212753) group in this compound are versatile handles for a wide range of chemical transformations, making it a valuable intermediate for synthesizing more complex molecules.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield 4-ethoxyphenylacetic acid. It can also be reduced to form 2-(4-ethoxyphenyl)ethylamine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

The methylene group (the -CH₂- group adjacent to the nitrile) is acidic and can be deprotonated by a suitable base, such as sodium ethoxide, to form a carbanion. This nucleophilic carbanion can then participate in various C-C bond-forming reactions. For example, it can be alkylated with alkyl halides or undergo condensation reactions with esters, such as ethyl acetate, to form β-ketonitriles like α-(4-ethoxyphenyl)acetoacetonitrile.

Table 2: Key Compounds Mentioned in this Article

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₁₀H₁₁NO |

| 4-Ethoxybenzyl Chloride | C₉H₁₁ClO |

| Sodium Cyanide | NaCN |

| 2-(4-Ethoxyphenyl)-acetimidic Acid Ethyl Ester Hydrochloride | C₁₂H₁₈ClNO₂ |

| p-Bromophenylethyl Ether | C₈H₉BrO |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN |

| N,N-dimethylacetamide dimethyl acetal | C₆H₁₅NO₂ |

| 4-ethoxyphenylacetic acid | C₁₀H₁₂O₃ |

| 2-(4-ethoxyphenyl)ethylamine | C₁₀H₁₅NO |

| Sodium ethoxide | C₂H₅NaO |

| Ethyl acetate | C₄H₈O₂ |

| α-(4-ethoxyphenyl)acetoacetonitrile | C₁₂H₁₃NO₂ |

| Hydrogen chloride | HCl |

| Ethanol | C₂H₅OH |

| Acetone | C₃H₆O |

| Toluene | C₇H₈ |

| Monochlorobenzene | C₆H₅Cl |

Conversion to 2-(4-Ethoxyphenyl)-2-methylpropanol

The transformation of this compound into 2-(4-ethoxyphenyl)-2-methylpropanol represents a key synthetic step for accessing valuable intermediates in the agrochemical industry. This conversion involves the addition of two methyl groups to the carbon atom alpha to the cyano group, followed by the hydrolysis of the nitrile to a primary alcohol. A common and effective method to achieve this is through a Grignard reaction.

The reaction proceeds by treating this compound with an excess of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile. Following the initial addition, the intermediate imine salt is hydrolyzed in a subsequent step with aqueous acid to yield a ketone. A second equivalent of the Grignard reagent then adds to the ketone, forming a tertiary alcohol after acidic workup.

A plausible reaction pathway is detailed below:

Initial Grignard Addition: The Grignard reagent adds across the carbon-nitrogen triple bond of this compound to form a magnesium salt of an imine.

Hydrolysis to Ketone: Acidic workup hydrolyzes the imine to form an intermediate ketone, 1-(4-ethoxyphenyl)propan-2-one.

Second Grignard Addition: A second molecule of the Grignard reagent attacks the carbonyl carbon of the intermediate ketone.

Final Hydrolysis: Subsequent hydrolysis of the resulting magnesium alkoxide yields the final product, 2-(4-ethoxyphenyl)-2-methylpropanol.

Table 1: Key Reagents and Conditions for Grignard-based Synthesis

| Step | Reagent | Solvent | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Methylmagnesium bromide (excess) | Diethyl ether or THF | Anhydrous | Imine magnesium salt |

| 2 | Aqueous acid (e.g., H₃O⁺) | - | Workup | 2-(4-Ethoxyphenyl)-2-methylpropanol |

Formation of 5-(4-Ethoxybenzyl)-1H-tetrazole via Cycloaddition Reactions

The synthesis of 5-(4-ethoxybenzyl)-1H-tetrazole from this compound is a prime example of a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This transformation is particularly significant as the tetrazole moiety is a well-known bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. beilstein-journals.org

The reaction involves the treatment of this compound with an azide (B81097) source, most commonly sodium azide (NaN₃), often in the presence of a proton source like ammonium chloride (NH₄Cl) or a Lewis acid catalyst. The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.

A specific procedure for the synthesis of 5-(4-ethoxybenzyl)-1H-tetrazole has been reported with a high yield. nih.gov In this method, this compound is reacted with sodium azide and ammonium chloride in DMF at 120 °C for 15 hours, resulting in an 82.3% yield of the desired tetrazole. nih.gov

The general mechanism for this cycloaddition is believed to involve the activation of the nitrile by a catalyst or proton source, making it more susceptible to nucleophilic attack by the azide ion. This is followed by an intramolecular cyclization to form the stable aromatic tetrazole ring. The use of catalysts such as zinc salts, copper salts, or silica (B1680970) sulfuric acid can significantly enhance the reaction rate and yield under milder conditions. organic-chemistry.orgnih.govscielo.br

Table 2: Reported Synthesis of 5-(4-Ethoxybenzyl)-1H-tetrazole

| Reactants | Catalyst/Additive | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound, Sodium Azide | Ammonium Chloride | DMF | 120 °C | 15 h | 82.3% | nih.gov |

Reduction Reactions for Amine Derivatives

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 2-(4-ethoxyphenyl)ethanamine. This amine is a valuable building block for the synthesis of more complex molecules in various fields of chemistry. The conversion can be achieved using several reducing agents, with the most common being lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Using Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is added to a solution of LiAlH₄, and after the reaction is complete, a careful workup with water and/or dilute acid is performed to hydrolyze the intermediate aluminum complexes and liberate the amine. This method is highly efficient and generally provides excellent yields. libretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation is another widely used method for the reduction of nitriles. This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is often performed under pressure and may require elevated temperatures. To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with intermediate imines, ammonia (B1221849) is frequently added to the reaction mixture. commonorganicchemistry.com

The choice between these methods often depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is generally preferred for its milder conditions and operational simplicity, but LiAlH₄ is advantageous when other reducible groups that are sensitive to catalytic hydrogenation (like alkenes or alkynes) are present. libretexts.org

Table 3: Common Methods for the Reduction of this compound

| Method | Reagents | Solvent | Key Features |

|---|---|---|---|

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | High reactivity, excellent yields, requires anhydrous conditions. |

| Catalytic Hydrogenation | H₂, Raney Nickel (or Pd/C, PtO₂) | Ethanol, often with NH₃ | Milder conditions, risk of side products without additives. |

Catalytic Approaches in this compound Synthesis and Reactivity

Catalysis plays a crucial role in both the synthesis and subsequent transformations of this compound. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability compared to stoichiometric reactions.

Synthesis via Palladium-Catalyzed Cyanation: A prominent catalytic method for the synthesis of aryl nitriles, including this compound, is the palladium-catalyzed cyanation of aryl halides or pseudohalides. This cross-coupling reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. A key starting material for this synthesis would be 4-ethoxyphenyl bromide or a related derivative.

Historically, toxic cyanide sources like KCN or NaCN were used. However, significant progress has been made in employing safer and less toxic cyanide sources. For instance, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has been successfully used as a cyanide source in palladium-catalyzed cyanations. nih.gov Another alternative is the use of cuprous thiocyanate (B1210189) (CuSCN). nih.gov These methods provide a more practical and safer route to aromatic nitriles with good functional group tolerance. nih.govnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

Catalysis in Reactivity: As discussed in the previous sections, catalysts are also pivotal in the transformations of this compound.

In the formation of 5-(4-ethoxybenzyl)-1H-tetrazole, Lewis acids like zinc salts or solid acid catalysts such as silica sulfuric acid can accelerate the [3+2] cycloaddition reaction. organic-chemistry.orgnih.gov

The reduction of the nitrile to an amine is efficiently achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. commonorganicchemistry.com

These examples underscore the importance of catalysis in manipulating the chemical properties of this compound, enabling its conversion into a variety of useful derivatives under controlled and efficient conditions.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally benign chemical processes. These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks.

Alternative Synthetic Routes: One green approach involves synthesizing nitriles from renewable, biomass-derived aldehydes. acs.orgacs.org A reported strategy utilizes a simple ionic liquid, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), to catalyze the conversion of various aldehydes with hydroxylamine (B1172632) hydrochloride into nitriles with high yields under metal-free conditions. acs.orgacs.org Applying this methodology, 4-ethoxybenzaldehyde, which can potentially be derived from lignin, could serve as a green precursor to this compound. This domino-type reaction proceeds under mild conditions (70 °C) and avoids the use of toxic cyanating agents. acs.org

Use of Greener Solvents and Catalysts: Traditional syntheses often rely on volatile organic solvents. The development of reactions in greener media, such as water or ionic liquids, is a key aspect of green chemistry. For instance, the hydration of nitriles to amides has been achieved in a water extract of pomelo peel ash (WEPPA), which acts as a novel green reaction medium, eliminating the need for external transition metals, bases, or organic solvents. mdpi.com While this applies to a transformation of the nitrile group, the principle of using aqueous extracts of agro-waste as a reaction medium could be explored for the synthesis of this compound itself. mdpi.com

In catalytic approaches, the use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the synthesis of this compound via cyanation, developing robust, recyclable palladium catalysts would improve the sustainability of the process. Similarly, in its subsequent reactions, using solid acid catalysts for tetrazole formation or recyclable hydrogenation catalysts contributes to a greener process. nih.gov

By embracing these green chemistry principles, the synthesis and transformations of this compound can be made more economical and environmentally friendly, aligning with the modern demands of sustainable chemical manufacturing.

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxyphenylacetonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of 4-Ethoxyphenylacetonitrile.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethoxy group, the aromatic ring, and the acetonitrile (B52724) methylene (B1212753) group. The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The ethoxy group protons will present as a quartet and a triplet due to spin-spin coupling. The methylene protons adjacent to the nitrile group are expected to appear as a singlet.

Based on established chemical shift principles and data from analogous structures, the following proton assignments are anticipated:

Aromatic Protons (H-2, H-6): A doublet is expected around δ 7.25 ppm. These protons are ortho to the cyanomethyl group.

Aromatic Protons (H-3, H-5): A doublet is expected around δ 6.90 ppm. These protons are ortho to the ethoxy group and are shifted upfield due to its electron-donating nature.

Ethoxy Methylene Protons (-OCH₂CH₃): A quartet is predicted around δ 4.05 ppm, resulting from coupling with the adjacent methyl protons.

Cyanomethyl Protons (-CH₂CN): A singlet is anticipated around δ 3.70 ppm.

Ethoxy Methyl Protons (-OCH₂CH₃): A triplet is predicted around δ 1.40 ppm, resulting from coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | Doublet | 2H | H-2, H-6 |

| ~6.90 | Doublet | 2H | H-3, H-5 |

| ~4.05 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.70 | Singlet | 2H | -CH₂ CN |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: four for the aromatic ring carbons, two for the ethoxy group, and two for the cyanomethyl group. The chemical shifts are influenced by the electronic environment, with the carbon attached to the oxygen of the ethoxy group appearing significantly downfield.

The predicted chemical shifts for the carbon atoms are as follows:

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158.5 | C-4 (Aromatic, attached to -OEt) |

| ~129.0 | C-2, C-6 (Aromatic) |

| ~122.5 | C-1 (Aromatic, attached to -CH₂CN) |

| ~118.0 | C-N (Nitrile) |

| ~115.0 | C-3, C-5 (Aromatic) |

| ~63.5 | -OCH₂ CH₃ |

| ~23.0 | -CH₂ CN |

To unequivocally confirm the assignments made in one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A key cross-peak would be observed between the ethoxy methylene quartet (~4.05 ppm) and the ethoxy methyl triplet (~1.40 ppm), confirming the ethyl group. Another cross-peak would connect the aromatic doublets at ~7.25 ppm and ~6.90 ppm, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton signal at ~4.05 ppm would correlate with the carbon signal at ~63.5 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound, allowing for its separation from a reaction mixture and subsequent structural analysis.

Upon ionization in the mass spectrometer (typically by electron ionization), the this compound molecule will form a molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound (C₁₀H₁₁NO = 161.08 g/mol ). The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides a fingerprint that helps to confirm the structure.

Key predicted fragmentations include:

Benzylic cleavage: The most favorable fragmentation is often the loss of a hydrogen atom to form a stable, resonance-stabilized cation at m/z 160. Another significant fragmentation is the cleavage of the C-C bond between the ring and the cyanomethyl group, though the resulting benzyl (B1604629) cation itself is less common than the tropylium (B1234903) rearrangement.

Formation of the ethoxybenzyl cation: A primary fragmentation pathway involves the cleavage of the bond between the methylene group and the nitrile, leading to the formation of a 4-ethoxybenzyl cation, which can rearrange to a more stable tropylium-like ion at m/z 135.

Loss of ethylene (B1197577): A characteristic fragmentation of ethoxy-substituted aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) from the molecular ion via a McLafferty-type rearrangement, leading to a radical cation at m/z 133.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 161 | [C₁₀H₁₁NO]⁺• (Molecular Ion) |

| 135 | [C₉H₁₁O]⁺ (Loss of •CN) |

| 133 | [C₈H₇NO]⁺• (Loss of C₂H₄) |

While standard MS provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule.

For this compound, HRMS would be used to measure the exact mass of the molecular ion. The calculated exact mass for C₁₀H₁₁NO is 161.08406. An experimental HRMS measurement yielding a value very close to this would unambiguously confirm the molecular formula, distinguishing it from any other potential compounds with the same nominal mass of 161.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional moieties: the nitrile group (-C≡N), the aromatic ether linkage (Ar-O-C), the benzene ring, and the alkyl portions of the ethoxy group and the acetonitrile side chain.

The most diagnostic feature in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. For aromatic nitriles, this absorption is typically observed as a sharp, intense band in the region of 2240–2220 cm⁻¹ spectroscopyonline.com. The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to saturated nitriles spectroscopyonline.comscribd.com.

The presence of the aromatic ether functionality gives rise to characteristic C-O stretching bands. Aryl alkyl ethers typically exhibit two distinct stretching vibrations: an asymmetric C-O-C stretch and a symmetric one. The asymmetric stretch, involving the Ar-O bond, is usually stronger and appears in the 1300–1200 cm⁻¹ region spectroscopyonline.com. The symmetric stretch, associated with the O-C (alkyl) bond, is found around 1050–1010 cm⁻¹ spectroscopyonline.comlibretexts.org.

The benzene ring itself produces several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100–3000 cm⁻¹ range spectroscopyonline.com. The stretching of the C-C bonds within the aromatic ring results in characteristic sharp peaks between 1620 and 1400 cm⁻¹ spectroscopyonline.com. Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the lower frequency region of the spectrum.

Finally, the sp³-hybridized C-H bonds of the ethoxy group and the methylene bridge (-CH₂CN) exhibit stretching absorptions in the 3000–2850 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2240–2220 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100–3000 | Medium to Weak |

| C=C Stretch | 1620–1400 | Medium, Sharp | |

| Aromatic Ether | Ar-O-C Asymmetric Stretch | 1300–1200 | Strong |

| O-CH₂ Symmetric Stretch | 1050–1010 | Medium | |

| Alkyl Groups | C-H Stretch | 3000–2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound—the substituted benzene ring and the nitrile group—are responsible for its characteristic UV-Vis absorption spectrum.

The electronic spectrum of aromatic compounds like benzene derivatives is dominated by π→π* transitions. Benzene itself exhibits strong absorption bands below 210 nm and a weaker, structured band around 255 nm docbrown.infoup.ac.za. When substituents are added to the benzene ring, they can cause a shift in these absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect) shimadzu.com.

In this compound, the ethoxy group (-OCH₂CH₃) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. As an electron-donating group, the oxygen atom's non-bonding electrons can participate in resonance with the π-system of the benzene ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the primary absorption bands compared to unsubstituted benzene up.ac.za.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Chromophore System | Electronic Transition | Expected λmax Region (nm) |

| Substituted Benzene Ring | π→π | ~220-240 |

| Substituted Benzene Ring | π→π | ~270-290 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.orglibretexts.org. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's solid-state conformation and packing.

From such a model, one would expect to confirm the planarity of the benzene ring and determine the precise bond lengths and angles of the ethoxy and phenylacetonitrile (B145931) substituents. Key parameters of interest would include:

The C-O-C bond angle of the ether linkage.

The C-C≡N bond angle, which is expected to be nearly linear (approximately 180°).

The torsion angles describing the orientation of the ethoxy and cyanomethyl groups relative to the plane of the phenyl ring.

The solid-state packing of this compound molecules would be governed by intermolecular forces. The polarity of the nitrile and ether groups would likely lead to significant dipole-dipole interactions. Additionally, weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules, would be expected to play a role in stabilizing the crystal lattice. The determination of the crystal system, space group, and unit cell dimensions would provide a complete description of the crystalline architecture.

Interactive Data Table: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C≡N). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-O-C, C-C-N). |

| Intermolecular Interactions | The types and distances of non-covalent contacts (e.g., hydrogen bonds, π-stacking). |

Computational Chemistry and Theoretical Studies of 4 Ethoxyphenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. nih.gov Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are foundational in this field, offering a balance between computational cost and accuracy for predicting molecular characteristics. nih.gov

The electronic structure of 4-Ethoxyphenylacetonitrile is characterized by its aromatic phenyl ring, the electron-donating ethoxy group (-OCH₂CH₃), and the electron-withdrawing acetonitrile (B52724) group (-CH₂CN). Quantum chemical calculations can map the electron density distribution, identifying regions of high and low electron density which are crucial for predicting reactivity.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, which acts as a π-electron donor. Conversely, the LUMO would likely be centered on the acetonitrile group and the aromatic ring, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity. These properties are typically calculated using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G**).

Table 1: Illustrative Molecular Orbital Properties of this compound Note: These are representative values to illustrate typical outputs of quantum chemical calculations. Actual values would be derived from specific computational models.

| Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Expected to be relatively high due to the electron-donating ethoxy group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Expected to be relatively low due to the electron-withdrawing nature of the nitrile group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A moderate gap, indicating a balance of stability and potential for reactivity. |

| Electron Density | Distribution of electrons across the molecule. | High density on the oxygen atom and phenyl ring; lower density around the nitrile carbon. |

Computational methods are highly effective in predicting various spectroscopic properties, which can then be validated against experimental data. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can predict the positions of key absorption bands, such as the C≡N stretch of the nitrile group (typically ~2250 cm⁻¹), C-O stretches from the ether linkage, and C-H vibrations of the aromatic ring and alkyl chain. Comparing the computed spectrum with an experimental one helps confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry software can calculate NMR shielding tensors to predict chemical shifts (¹H and ¹³C). nih.gov For this compound, this would involve predicting the distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethoxy group, and the methylene protons of the acetonitrile group. For instance, calculations on the closely related molecule 4-Methoxyphenylacetonitrile have been used to assign its ¹³C NMR spectrum. spectrabase.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Visible absorption spectrum. The calculations would identify the π→π* transitions responsible for the primary absorption bands, which are influenced by the interaction between the phenyl ring, ethoxy, and acetonitrile functional groups.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table demonstrates how predicted data is compared with experimental findings for validation.

| Spectroscopic Technique | Predicted Value (Computational) | Typical Experimental Value | Key Functional Group |

| IR Spectroscopy | C≡N stretch: ~2245 cm⁻¹ | ~2250 cm⁻¹ | Acetonitrile |

| ¹H NMR Spectroscopy | Aromatic protons (doublets): ~6.9 & ~7.2 ppm | ~6.9 & ~7.2 ppm | Phenyl Ring |

| ¹³C NMR Spectroscopy | Nitrile carbon: ~118 ppm | ~118 ppm | Acetonitrile |

| UV-Vis Spectroscopy | λ_max: ~275 nm | ~278 nm | Phenyl Chromophore |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netunpad.ac.id This method is crucial in drug discovery for estimating the binding affinity and interaction patterns between a potential drug molecule and its biological target. d-nb.infoimpactfactor.org For this compound, docking simulations could be used to explore its potential interactions with various enzymes or receptors. The simulation would place the molecule into the binding site of a target protein and score its orientation based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the behavior of the ligand-receptor complex over time. pku.edu.cnrsc.org MD simulations model the movements and interactions of atoms and molecules, offering a dynamic view of the binding stability, conformational changes in the protein, and the role of solvent molecules. rsc.orgresearchgate.net For a this compound-protein complex, an MD simulation could reveal the stability of the initial docked pose and identify key amino acid residues that maintain the interaction.

Table 3: Example Output of a Molecular Docking Simulation for this compound This is a hypothetical example to illustrate the data generated from a docking study.

| Parameter | Value | Interpretation |

| Binding Affinity | -7.5 kcal/mol | Indicates a strong and favorable binding interaction with the target protein. |

| Interacting Residues | Tyr233, Ile410, Phe446 | Specific amino acids in the protein's active site that form key contacts. |

| Key Interactions | Pi-Pi stacking with Phe446; Hydrophobic interactions with Ile410. | The types of non-covalent forces stabilizing the ligand in the binding pocket. |

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By analyzing how variations in molecular features (descriptors) affect activity, a mathematical model can be built to predict the activity of new, untested compounds. digitellinc.com

If this compound were part of a series of related compounds being tested for a specific biological activity, QSAR modeling could be applied. Molecular descriptors for this compound would be calculated, including:

Topological descriptors: Based on the 2D structure (e.g., molecular connectivity).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity).

These descriptors would be used to build a model that could explain how features like the ethoxy group or the nitrile moiety contribute to the observed activity, guiding the design of more potent analogs.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. mdpi.comnih.gov

For this compound, this could be applied to understand its synthesis or its metabolic pathways. For example, the synthesis of this compound can occur via the reaction of p-ethoxyphenylethanol with sodium cyanide. Computational methods could model this nucleophilic substitution reaction, calculating the energy barrier for the displacement of the hydroxyl group (after conversion to a better leaving group) by the cyanide ion. The calculations would provide a detailed picture of the transition state structure and confirm the energetic feasibility of the proposed pathway.

Applications of 4 Ethoxyphenylacetonitrile in Materials Science and Medicinal Chemistry

Precursor in the Synthesis of Pharmacologically Active Compounds

The reactivity of the nitrile group and the potential for modifications on the aromatic ring make 4-Ethoxyphenylacetonitrile a key starting material for the synthesis of complex molecules with significant biological activity.

Role in Etonitazene and Etonitazepipne Synthesis

This compound plays a crucial role in the synthesis of potent benzimidazole-based opioids, Etonitazene and Etonitazepipne. In these multi-step syntheses, it is typically converted into an imidate intermediate, which then undergoes condensation with a substituted ortho-phenylenediamine derivative to form the core benzimidazole (B57391) structure.

The synthesis of Etonitazene , a powerful analgesic, involves the reaction of 2-(4-ethoxyphenyl)acetonitrile with ethanolic HCl to form the 2-(4-ethoxyphenyl)-acetimidic acid ethyl ester. This imino ether is a labile reactant that necessitates anhydrous conditions. It is then reacted with N-(β-diethylaminoethyl)-2,4-dinitroaniline, which has undergone selective reduction of one nitro group, to yield Etonitazene plantsjournal.com.

Similarly, the synthesis of Etonitazepipne , another potent opioid of the nitazene (B13437292) class, utilizes an ethoxyphenyl imidate derived from this compound. This intermediate is condensed with an ortho-phenylenediamine species to form the final 5-nitro-substituted product nih.gov.

| Compound | Role of this compound | Key Intermediate |

| Etonitazene | Precursor | 2-(4-ethoxyphenyl)-acetimidic acid ethyl ester |

| Etonitazepipne | Precursor | Ethoxyphenyl imidate |

Precursor for 2-(4-Ethoxyphenyl)-2-methylpropanol, a Key Intermediate for Fenthrin

This compound serves as a starting material for the synthesis of 2-(4-Ethoxyphenyl)-2-methylpropanol, which is a critical intermediate in the production of the insecticide Fenthrin (also known as Etofenprox) nih.gov. The synthesis involves the conversion of the nitrile group of this compound into a propanol (B110389) derivative. This transformation highlights the utility of nitriles as precursors to more complex functional groups in organic synthesis. Fenthrin is a pyrethroid insecticide known for its low toxicity to mammals and fish nih.gov.

Presence in Natural Products and Extracts

Beyond its role in synthetic chemistry, this compound has also been identified as a constituent in certain natural products.

Occurrence in Moringa oleifera Seed Oils

Recent analytical studies of South African Moringa oleifera seed oils have identified this compound as one of the chemical constituents. In an analysis of extracts from Moringa oleifera seeds using different solvents, this compound was detected in the methanol (B129727) extract, constituting 15.06% of the identified compounds in that specific extract kci.go.kr. This finding is significant as Moringa oleifera seed oil is widely recognized for its nutritional and potential therapeutic properties, containing a variety of fatty acids and other bioactive compounds kci.go.kr.

| Natural Source | Part of Plant | Extraction Solvent | Percentage of this compound in Extract |

| Moringa oleifera | Seeds | Methanol | 15.06% |

Research in Agrochemistry and Herbicides

While this compound is not itself a commercialized herbicide, its core structure, phenylacetonitrile (B145931), serves as a crucial intermediate in the synthesis of various agrochemicals. The phenylacetonitrile scaffold is a versatile building block for creating more complex molecules with desired biological activities, including herbicidal and fungicidal properties. Research in this area often focuses on modifying the phenyl ring with different functional groups to fine-tune the efficacy, selectivity, and environmental profile of the final product.

The introduction of an ethoxy group at the para-position of the phenyl ring, as seen in this compound, is a strategic modification. Alkoxy groups, like the ethoxy group, are known to influence a molecule's physicochemical properties, such as lipophilicity, which affects its absorption and translocation within a plant. Altering these properties is a key strategy in the development of new active ingredients. By serving as a precursor, this compound can be used to synthesize a range of potential herbicidal compounds through reactions targeting the nitrile group or the benzylic position. For example, the nitrile group can be hydrolyzed to form a phenylacetic acid derivative or reduced to form a phenethylamine, both of which are common moieties in bioactive compounds.

The general synthetic utility of phenylacetonitrile derivatives in agrochemistry is well-documented in patent literature, where they are used to create intermediates for potent herbicides. For instance, related nitrile compounds are precursors to sulfonylurea herbicides. The development of efficient and environmentally friendly synthesis methods for these intermediates is an active area of research.

Table 1: Role of Phenylacetonitrile Derivatives in Agrochemical Synthesis

| Derivative Class | Role in Synthesis | Potential Agrochemical Class | Rationale for Substitution (e.g., 4-Ethoxy) |

| Substituted Phenylacetonitriles | Key Building Block / Intermediate | Herbicides, Fungicides, Insecticides | Modify lipophilicity, metabolic stability, and target binding affinity. |

| Phenylacetic Acids (from hydrolysis) | Precursor Molecule | Plant Growth Regulators, Herbicides | Introduces a carboxylic acid functional group, altering polarity and biological interactions. |

| Phenethylamines (from reduction) | Synthetic Precursor | Fungicides, Herbicides | Creates a basic amine center, which can be crucial for binding to specific biological targets. |

Potential in Organic Electronics and Photonics (Hypothetical)

The molecular architecture of this compound presents intriguing, albeit hypothetical, potential for applications in organic electronics and photonics. This potential stems from its structure as a classic "donor-acceptor" (D-A) system, a design motif that is fundamental to many functional organic materials.

In this molecule, the ethoxy group (-OCH₂CH₃) acts as an electron-donating group due to the lone pair of electrons on the oxygen atom. Conversely, the nitrile group (-C≡N) is a strong electron-withdrawing group because of the high electronegativity of the nitrogen atom and the nature of the triple bond. These two groups are attached at opposite ends (the para position) of a phenyl ring, which serves as a π-conjugated bridge facilitating electronic communication between them.

This D-A arrangement can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. When the molecule absorbs light, an electron can be promoted from a molecular orbital localized on the donor side (ethoxy and phenyl ring) to one localized on the acceptor side (nitrile group). Molecules exhibiting strong ICT characteristics are of great interest for several applications:

Organic Light-Emitting Diodes (OLEDs): Materials with D-A structures are often used as emitters in OLEDs. The ability to tune the energy of the ICT state by modifying the donor and acceptor groups allows for the creation of materials that emit light across the visible spectrum. The specific combination in this compound could theoretically be explored as a building block for blue-emitting materials, which are often challenging to develop.

Nonlinear Optics (NLO): The significant change in dipole moment between the ground state and the excited ICT state can give rise to large second-order nonlinear optical properties. Materials with high NLO responses are essential for technologies like frequency doubling (e.g., converting red laser light to green) and electro-optic switching.

Organic Photovoltaics (OPVs): D-A molecules are the cornerstone of organic solar cells, where they facilitate the crucial step of charge separation at the interface between donor and acceptor materials. While this compound itself is too small to function as a polymer in a solar cell, its D-A motif is a foundational concept for designing more complex and efficient materials for OPVs.

Further research would involve synthesizing polymers or larger molecules that incorporate the this compound unit to enhance these properties and improve material processability for device fabrication.

Table 2: Hypothetical Optoelectronic Properties of this compound Based on its Structure

| Molecular Feature | Role | Potential Application Area | Rationale |

| Ethoxy Group (-OCH₂CH₃) | Electron Donor (D) | OLEDs, NLO, OPVs | Donates electron density into the π-system, forming the donor part of the D-A structure. |

| Phenyl Ring | π-Conjugated Bridge | OLEDs, NLO, OPVs | Facilitates efficient electronic communication and charge transfer between the donor and acceptor. |

| Nitrile Group (-C≡N) | Electron Acceptor (A) | OLEDs, NLO, OPVs | Withdraws electron density, creating a strong dipole and enabling intramolecular charge transfer (ICT). |

| Overall D-π-A Structure | Intramolecular Charge Transfer | Photonics, Organic Electronics | The fundamental architecture for creating materials with tunable light emission and nonlinear optical responses. |

Advanced Analytical Techniques for 4 Ethoxyphenylacetonitrile Detection and Quantification

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For 4-Ethoxyphenylacetonitrile, several chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Two-Dimensional Gas Chromatography (GCxGC), have proven to be effective.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column.

In a study analyzing the chemical composition of Moringa oleifera seed oil extracts, this compound was successfully identified and quantified using GC-MS. nih.govresearchgate.netresearchgate.net The compound was detected in the methanol (B129727) extract of the seeds, where it constituted approximately 15% of the identified components. nih.govresearchgate.netresearchgate.net The use of GC-MS provides high sensitivity and specificity, as the mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification. Commercial suppliers also utilize GC to ascertain the purity of this compound, often achieving levels of ≥99.8%.

Table 1: Representative GC Parameters for Nitrile Compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 50-70°C, ramped to 280-300°C |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique suitable for compounds that may not be sufficiently volatile or stable for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related derivatives provide a strong basis for its analysis. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidinyl derivatives where this compound is a starting material, HPLC-MS is employed to monitor reaction progress and product purity. google.com A typical method involves a reversed-phase column and a gradient elution using acetonitrile (B52724) and water, which is a common approach for aromatic compounds.

Table 2: Plausible HPLC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Platform | HP 1100 series or equivalent |

| Column | Phenomenex SynergiMAX-RP, 4 micron |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 100% B over 7 minutes |

| Flow Rate | 35 mL/min (Preparative scale noted in source) |

| Detector | Mass Spectrometer (MS), UV (220 nm & 254 nm) |

Data adapted from a method used for derivatives of this compound. google.com

Two-Dimensional Gas Chromatography (GCxGC-MS)

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. This is particularly useful for analyzing complex samples containing hundreds of compounds.

The analysis of Moringa oleifera seed oil extracts demonstrated the superior capability of GCxGC-MS, which revealed over 250 compounds, a five-fold increase compared to one-dimensional GC-MS analysis of the same sample. researchgate.net In this comprehensive analysis, this compound was identified within the complex matrix of the plant extract. nih.govresearchgate.net The instrumentation for such an analysis typically includes a GC system equipped with a thermal modulator and a secondary oven, coupled to a high-speed TOF-MS detector. nih.gov This technique is invaluable for separating target analytes from co-eluting matrix interferences, leading to more accurate identification and quantification. nih.gov

Advanced Spectroscopic Detection Methods

Spectroscopic methods are used to determine the molecular structure and concentration of a substance by measuring its interaction with electromagnetic radiation. Based on the known structure of this compound, its expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.0 ppm), two doublets in the aromatic region (approximately 6.9 and 7.2 ppm) typical of a 1,4-disubstituted benzene (B151609) ring, and a singlet for the methylene (B1212753) (-CH₂) protons adjacent to the nitrile group (around 3.7 ppm). ¹³C NMR would show distinct signals for the nitrile carbon, the aromatic carbons, the methylene carbon, and the carbons of the ethoxy group.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (161.20 g/mol ). Key fragmentation patterns would likely include the loss of an ethyl group (M-29) or an ethoxy group (M-45), and a prominent peak corresponding to the tropylium (B1234903) ion or other stable fragments resulting from the cleavage of the side chain.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Other characteristic peaks would include C-H stretching vibrations for the aromatic ring and the alkyl groups, C=C stretching bands in the 1600-1450 cm⁻¹ region for the aromatic ring, and strong C-O-C stretching bands for the ether linkage around 1250 cm⁻¹ and 1040 cm⁻¹.

Electroanalytical Techniques

Electroanalytical methods measure electrical quantities such as potential, current, or charge to determine the concentration of an analyte in a solution. These techniques are known for their high sensitivity, cost-effectiveness, and potential for miniaturization and in-situ analysis.

While no specific electroanalytical methods for this compound have been reported, its chemical structure suggests potential electroactivity that could be exploited for detection.

Voltammetry: Techniques like cyclic voltammetry (CV) could be applied to study the redox behavior of this compound. The phenyl ring is susceptible to oxidation at a sufficiently positive potential. The presence of the electron-donating ethoxy group would likely lower the oxidation potential compared to unsubstituted benzene, potentially providing a selective analytical window. The nitrile group is generally electrochemically stable but can be reduced at very negative potentials, although this is often analytically challenging. A voltammetric sensor could theoretically be developed by modifying an electrode surface to catalyze the oxidation of the phenyl ring, thereby enhancing sensitivity and selectivity for quantification in various samples.

Future Research Directions and Unexplored Avenues for 4 Ethoxyphenylacetonitrile

Novel Synthetic Approaches and Catalyst Development

The synthesis of aryl nitriles, including 4-Ethoxyphenylacetonitrile, is a well-established field, but there is considerable room for the development of more sustainable, efficient, and cost-effective methodologies. Future research should pivot from traditional methods, which often rely on toxic cyanide reagents and harsh conditions, towards greener alternatives.

Key research directions include:

Transition-Metal-Catalyzed Cyanation: While methods like the Rosenmund–von Braun reaction are known, recent advancements have focused on palladium, nickel, and copper catalysts that can utilize less toxic cyanide sources and operate under milder conditions. A significant avenue is the exploration of potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic, inexpensive, and stable cyanating agent, for the synthesis of this compound from 4-ethoxyphenyl halides.

Biocatalysis: The use of enzymes, specifically aldoxime dehydratases, presents a cyanide-free route to nitriles. mdpi.com A future research goal would be to engineer or discover an aldoxime dehydratase with high specificity for 4-ethoxybenzaldoxime, allowing for the synthesis of this compound in aqueous media under mild conditions. mdpi.com

| Catalytic Approach | Potential Catalyst/System | Substrate | Key Advantages for Future Research |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium or Nickel Complexes | 4-Ethoxyphenyl Halide + K4[Fe(CN)6] | Use of non-toxic cyanide source, high yields, functional group tolerance. citedrive.comresearchgate.net |

| Electrocatalysis | Nickel Foam/Sheet Electrode | 4-Ethoxybenzyl Alcohol + Ammonia (B1221849) | Mild conditions, avoids chemical oxidants, green solvent (water). rsc.org |

| Biocatalysis | Aldoxime Dehydratase (whole-cell or isolated) | 4-Ethoxybenzaldehyde + Hydroxylamine (B1172632) | Cyanide-free, high specificity, biodegradable catalyst, aqueous system. mdpi.com |

Investigation of Advanced Material Applications

The unique molecular structure of this compound, featuring a polar nitrile group and an ethoxy-functionalized aromatic ring, makes it a promising candidate as a building block for advanced materials. Its potential has been underexplored, and future research should focus on its incorporation into functional polymers and organic electronic materials.

Potential avenues for investigation include:

Polymer Synthesis: The nitrile group can be chemically transformed or participate in polymerization reactions. Research into the polymerization of this compound-derived monomers could lead to novel polymers with tailored properties. For example, hydrolysis of the nitrile to a carboxylic acid or reduction to an amine would yield bifunctional monomers suitable for creating polyesters or polyamides with unique thermal and mechanical properties.

Organic Electronics: Aryl nitriles are known precursors for compounds used in organic electronics. researchgate.net The 4-ethoxyphenyl moiety can enhance solubility and influence molecular packing in the solid state. Future work could explore the conversion of this compound into derivatives like phthalocyanines or other macrocycles, which are known to have applications as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Conductive Polymers: The synthesis of conductive polymers often involves the polymerization of aromatic monomers. Investigating the incorporation of the this compound scaffold into polymer backbones, such as those similar to polythiophene (PTh) or polypyrrole (PPy), could yield new materials with interesting electro-optical properties. frontiersin.orgpolymer.cn

| Material Class | Proposed Role of this compound | Potential Application | Key Research Question |

|---|---|---|---|

| Specialty Polymers | Functional Monomer Precursor (e.g., diamine or dicarboxylic acid) | High-performance plastics, liquid crystals | Can the ethoxy group be used to control polymer solubility and morphology? |

| Organic Semiconductors | Precursor for Phthalocyanine or other π-conjugated systems | Organic Field-Effect Transistors (OFETs), Sensors | How does the ethoxy substituent affect the electronic properties and solid-state packing of the final material? |

| Functional Dyes | Core scaffold for derivatization | Fluorescent probes, electrochromic materials | Can the nitrile and phenyl ring be functionalized to tune the absorption and emission spectra? |

Deeper Exploration of Biological Activities and Pharmacological Potentials

The nitrile group is a key functional group in numerous pharmaceuticals, acting as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive covalent warhead. nih.gov Given that this compound is a known intermediate for antiepileptic drugs, a deeper, systematic investigation into its broader pharmacological potential is warranted.

Future pharmacological research should focus on:

Systematic Screening: A comprehensive screening of this compound and its simple derivatives against a wide range of biological targets is a critical first step. This could include assays for enzyme inhibition (e.g., proteases, kinases), receptor binding, and antimicrobial activity.

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues with modifications to the ethoxy group (e.g., varying alkyl chain length) and the substitution pattern on the aromatic ring, robust SAR studies can be conducted. This will help identify the key structural features responsible for any observed biological activity.

Investigation into Regenerative Medicine: A closely related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has been identified as an inducer of the pluripotency transcription factor Oct3/4. This strongly suggests that this compound should be investigated for similar activity, which could have profound implications for stem cell research and regenerative medicine.

| Potential Pharmacological Area | Rationale / Related Compounds | Suggested Initial Research Step |

|---|---|---|

| Anticonvulsant/CNS Activity | Known use as an intermediate for antiepileptic drugs. | In vivo screening in rodent models of epilepsy. |

| Enzyme Inhibition (e.g., Cysteine Proteases) | Nitrile group can act as a covalent warhead. nih.gov | In vitro kinetic assays against a panel of relevant proteases. |

| Regenerative Medicine | A methoxy-analogue induces the Oct3/4 transcription factor. | Cell-based high-throughput screening for Oct3/4 expression. |

| Antimicrobial/Antifungal Activity | Many nitrogen-containing heterocycles derived from nitriles show antimicrobial properties. sapub.org | Screening against a panel of pathogenic bacteria and fungi. |

Environmental Fate and Impact Studies

As with any chemical intermediate, understanding the environmental persistence, degradation, and toxicity of this compound is crucial for sustainable application. Currently, there is a lack of specific data on this compound. Future research must address its environmental profile.

Key areas for study include:

Biodegradation Pathways: Aromatic nitriles can be degraded by microorganisms through two primary enzymatic pathways: a nitrilase pathway that directly hydrolyzes the nitrile to a carboxylic acid and ammonia, or a nitrile hydratase/amidase pathway that proceeds via an amide intermediate. researchgate.netfrontiersin.org Studies should be conducted to isolate and identify microbial strains capable of using this compound as a carbon or nitrogen source and to elucidate the specific degradation pathway. The probable first step is the conversion to 4-ethoxyphenylacetic acid. researchgate.net

Ecotoxicity Assessment: Standard ecotoxicological tests should be performed to determine the acute and chronic toxicity of this compound to representative aquatic organisms (e.g., algae, daphnia, fish). This data is essential for a comprehensive environmental risk assessment.

Enzymatic Bioremediation: If the compound is found to be persistent or toxic, research into enzymatic bioremediation could be pursued. researchgate.net Immobilized nitrilase or nitrile hydratase enzymes could be used in bioreactors to treat industrial wastewater containing this compound, converting it into less harmful substances. uow.edu.au

| Step | Proposed Intermediate Compound | Enzyme Class | Significance |

|---|---|---|---|

| 1 | 4-Ethoxyphenylacetic acid | Nitrilase | Detoxification of the nitrile group. nih.gov |

| 2 | Hydroxy-ethoxyphenylacetic acids | Monooxygenase / Dioxygenase | Ring hydroxylation, preparing the ring for cleavage. |

| 3 | Ring cleavage products (e.g., muconic acid derivatives) | Dioxygenase | Aromatic ring opening. |

| 4 | Central metabolic intermediates (e.g., Acetyl-CoA, Succinate) | Various metabolic enzymes | Complete mineralization into the central metabolism. |

Chemoinformatics and Big Data Analysis of this compound Related Research

Computational tools offer a powerful, resource-efficient way to predict properties and guide experimental research. Applying chemoinformatics and big data approaches to this compound could rapidly accelerate its development.

Future computational research should include:

Quantitative Structure-Activity Relationship (QSAR): By compiling data on this compound and related analogues, QSAR models can be developed to predict biological activity, toxicity, and physicochemical properties. nih.govmdpi.commdpi.com These models can prioritize the synthesis of new derivatives with enhanced desired properties and reduced potential for toxicity.

Molecular Docking and Simulation: For any identified biological targets, molecular docking studies can predict the binding mode and affinity of this compound. Molecular dynamics simulations can further explore the stability of the protein-ligand complex, providing insights into the mechanism of action at an atomic level.

Big Data and Text Mining: The scientific literature and chemical databases represent a vast source of unstructured data. researchgate.netsemanticscholar.org Advanced text mining and machine learning algorithms could be deployed to uncover hidden relationships between compounds structurally similar to this compound and various biological activities or material properties, revealing unexpected research avenues. sciencedaily.comyoutube.com For instance, analyzing large bioactivity databases could identify new potential protein targets for which this compound might have an affinity.